2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves the reaction of piperidine with benzoyl chloride to form a piperidinylmethylbenzoyl intermediate. This intermediate is then reacted with thiobenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoyl and thiobenzaldehyde groups can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(Piperidin-1-yl)pyridine
- 2-amino-4-(1-piperidine)pyridine
- Piperine
Uniqueness
2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NOS |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[4-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(19-7-3-2-6-18(19)15-23)17-10-8-16(9-11-17)14-21-12-4-1-5-13-21/h2-3,6-11,15H,1,4-5,12-14H2 |
InChI Key |
UUVRDZFRYHZCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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